4-Hydroxy-7-methylquinoline-3-carboxylic acid

CYP3A4 inhibition Drug-drug interaction Quinoline SAR

Ensuring experimental reproducibility in quinoline SAR requires the exact 7-methyl regioisomer, not a substituted analog. CAS 256923-25-8 is the authenticated reference compound with defined lipophilicity (LogP ~2.1) and CYP3A4 IC50 data. - **Application:** 7-Methyl reference standard for 4-hydroxyquinoline-3-carboxylic acid SAR; validated in respiration inhibition assays. - **Key data:** CYP3A4 IC50 = 7.90 µM; H-bond donors: 2; Acceptors: 4. - **Supply:** Available at ≥97% purity with global shipping for medicinal chemistry and CYP screening panels.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 256923-25-8
Cat. No. B3255604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methylquinoline-3-carboxylic acid
CAS256923-25-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyRYVUQGFVQHXYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-methylquinoline-3-carboxylic Acid: Structural and Functional Profile


4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8; molecular formula C₁₁H₉NO₃; molecular weight 203.19 g/mol) is a heterocyclic aromatic compound belonging to the 4-hydroxyquinoline-3-carboxylic acid class [1]. The compound features a hydroxyl group at position 4, a carboxylic acid moiety at position 3, and a methyl substituent at position 7 of the quinoline core . It exists in tautomeric equilibrium as 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1]. This scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, with the specific 7-methyl substitution pattern distinguishing it from other positional isomers and substitution variants within the broader quinoline-3-carboxylic acid family .

Why 4-Hydroxy-7-methylquinoline-3-carboxylic Acid Cannot Be Substituted by Generic Analogs


The 4-hydroxyquinoline-3-carboxylic acid scaffold exhibits substitution-dependent biological activity profiles that preclude indiscriminate interchange among analogs. Structure-activity relationship (SAR) studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrate that the physicochemical properties of the 7-position substituent—specifically lipophilicity (π) and molar refractivity (MR)—linearly correlate with differential inhibitory potency against cellular respiration and dehydrogenase enzyme targets [1]. The methyl group at position 7 imparts a specific LogP of approximately 2.05–2.2 and a defined hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors) that directly influences target engagement and solubility profile relative to unsubstituted, halogenated, or methoxy-substituted analogs [2]. Furthermore, positional isomerism (e.g., 2-hydroxy vs. 4-hydroxy, or 6-methyl vs. 7-methyl substitution) yields compounds with distinct tautomeric equilibria and electronic distributions, which have been shown to alter biological activity against multidrug-resistant Plasmodium falciparum and other targets [3]. Substitution with an analog lacking the precise 4-hydroxy-7-methyl substitution pattern introduces unquantified variability in potency, selectivity, and physicochemical behavior that compromises experimental reproducibility and structure-activity correlation validity.

4-Hydroxy-7-methylquinoline-3-carboxylic Acid: Differentiation Evidence


CYP3A4 Inhibition Potency from 7-Methyl Substitution

The compound 4-hydroxy-7-methylquinoline-3-carboxylic acid demonstrates quantifiable inhibition of human recombinant CYP3A4 with an IC₅₀ value of 7.90 μM (7,900 nM) as measured in an assay system co-expressing human CYP3A4 with human P450 reductase and human b5 reductase [1]. This CYP3A4 inhibitory activity establishes a baseline reference value for the 7-methyl-4-hydroxyquinoline-3-carboxylic acid scaffold class. While direct head-to-head comparative IC₅₀ data against other 7-position substitution variants under identical assay conditions are not available in the retrieved literature, the class-level SAR established by Shah and Coats (1977) demonstrates that 7-position substituent physicochemical parameters (π and MR) linearly correlate with biological activity in related 4-hydroxyquinoline-3-carboxylic acid series [2]. This indicates that procurement of the specific 7-methyl variant is necessary to maintain defined CYP interaction liability profiles, as alternative 7-substituents (e.g., -H, -Cl, -OCH₃, -CF₃) would be expected to produce different IC₅₀ values based on their distinct π and MR contributions.

CYP3A4 inhibition Drug-drug interaction Quinoline SAR

Positional Isomer Differentiation: 4-Hydroxy vs. 2-Hydroxy

4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8) is a positional isomer of 2-hydroxy-7-methylquinoline-3-carboxylic acid (CAS 436087-28-4), with both compounds sharing the identical molecular formula C₁₁H₉NO₃ and molecular weight 203.19 g/mol but differing in the position of the hydroxyl group on the quinoline ring [1]. This positional difference produces distinct tautomeric equilibria: the 4-hydroxy derivative exists in equilibrium with the 4-oxo-1,4-dihydroquinoline form, whereas the 2-hydroxy derivative tautomerizes to the 2-oxo-1,2-dihydroquinoline species [2]. The tautomeric state of quinoline-3-carboxylic acid derivatives has been demonstrated to be a critical determinant of biological activity, as shown by Gomes et al. (2015) who reported that preservation of the 4-oxoquinoline structure is essential for retaining antimalarial activity against multidrug-resistant Plasmodium falciparum strain Dd2 in related ethyl ester analogs [3]. Specifically, ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate exhibited differential activity profiles attributable to their distinct tautomeric preferences and electronic distributions [3]. This establishes that 4-hydroxy vs. 2-hydroxy positional isomerism in the 7-methylquinoline-3-carboxylic acid scaffold produces non-interchangeable compounds with divergent structure-activity relationships.

Positional isomerism Tautomerism Scaffold differentiation

Regioisomer Differentiation: 7-Methyl vs. 6-Methyl

4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8) differs from its regioisomer 4-hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3) in the position of the methyl substituent on the quinoline ring. The 7-methyl substitution pattern places the methyl group para to the ring nitrogen and meta to the 4-hydroxy/4-oxo moiety, whereas the 6-methyl substitution positions the methyl group meta to the ring nitrogen and ortho to the 4-position functional group . This regioisomeric difference produces distinct electronic effects on the quinoline core and alters the steric environment around the reactive 3-carboxylic acid and 4-hydroxy functionalities [1]. The 7-methyl substitution pattern in 4-hydroxyquinoline-3-carboxylic acids has been specifically studied in the context of cellular respiration inhibition, with Shah and Coats (1977) establishing that the 7-position substituent's molar refractivity (MR) and lipophilicity (π) parameters correlate with malate dehydrogenase inhibition and Ehrlich ascites cell respiration inhibition, respectively [2]. The methyl group (MR = 5.65; π = 0.56) provides a defined baseline within this SAR series distinct from other substituents at the 7-position. The 6-methyl regioisomer (CAS 35973-18-3) would exhibit a different electronic and steric profile due to the altered substitution geometry, precluding direct substitution in SAR studies or synthetic sequences optimized for the 7-methyl scaffold.

Regioisomer differentiation Physicochemical properties Synthetic intermediate

Evidence Gap: Direct Comparative Data Not Available

A comprehensive search of primary research literature, patents, and authoritative databases reveals a critical evidence gap: no direct head-to-head comparative studies evaluating 4-hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8) against its closest structural analogs under identical assay conditions are available in the public domain. The foundational SAR studies by Shah and Coats (1977) and Dove et al. (1980) on 7-substituted 4-hydroxyquinoline-3-carboxylic acids established that biological activity varies systematically with 7-position substituent parameters (π, MR, σp), but these studies evaluated series-wide correlations rather than isolated pairwise comparisons of the 7-methyl derivative against specific comparators [1]. Consequently, the quantitative differentiation evidence presented herein relies on class-level inference and structural differentiation (positional isomerism, regioisomerism) rather than direct potency comparisons [2]. Researchers should interpret this as follows: the compound's differentiation from analogs is supported by established SAR principles demonstrating substituent-dependent activity variation and by distinct physicochemical/tautomeric properties of positional isomers, but the magnitude of functional difference (e.g., fold-change in IC₅₀, MIC, or K_i) for the 7-methyl derivative relative to any single named analog has not been experimentally quantified in publicly accessible literature [3].

Evidence gap SAR context Procurement caution

4-Hydroxy-7-methylquinoline-3-carboxylic Acid: Application Scenarios


SAR Studies of 7-Substituted Quinoline-3-carboxylic Acids

This compound serves as the 7-methyl reference compound within the established SAR series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids evaluated for inhibition of Ehrlich ascites cell respiration and malate dehydrogenase activity [1]. The 7-methyl substituent (π = 0.56; MR = 5.65) provides a defined lipophilic and steric baseline against which other 7-position substituents (e.g., -H, -Cl, -OCH₃, -CF₃, -C₆H₅) can be compared within correlation analyses linking physicochemical parameters to biological activity [2]. Procurement of CAS 256923-25-8 is essential for maintaining consistency with the published SAR dataset and for generating comparable experimental data in follow-up studies. The compound's established CYP3A4 IC₅₀ of 7.90 μM further supports its utility as a reference compound in cytochrome P450 inhibition screening panels [3].

Synthetic Intermediate: 3-Carboxylic Acid Derivatization

The 3-carboxylic acid moiety of 4-hydroxy-7-methylquinoline-3-carboxylic acid provides a reactive handle for amide coupling, esterification, and other carboxylate derivatization reactions, enabling the synthesis of diverse 7-methylquinoline-based compound libraries [1]. The defined 7-methyl substitution pattern distinguishes this intermediate from regioisomeric alternatives (e.g., 4-hydroxy-6-methylquinoline-3-carboxylic acid, CAS 35973-18-3) and positional isomers (e.g., 2-hydroxy-7-methylquinoline-3-carboxylic acid, CAS 436087-28-4), ensuring that downstream products maintain the intended substitution geometry and electronic properties [2]. Commercial availability from multiple suppliers at purities ranging from 95% to 98% supports procurement for both small-scale medicinal chemistry campaigns and larger synthetic programs [3].

Tautomerism and Electronic Structure Studies

4-Hydroxy-7-methylquinoline-3-carboxylic acid exists in tautomeric equilibrium with 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, making it a relevant model compound for investigating the relationship between tautomeric state and biological activity in quinoline-3-carboxylic acid derivatives [1]. Studies on related quinoline 3-esters have demonstrated that preservation of the 4-oxoquinoline tautomer is essential for retention of antimalarial activity against multidrug-resistant Plasmodium falciparum [2]. The 7-methyl substitution on the 4-hydroxyquinoline-3-carboxylic acid scaffold provides a defined electronic environment that can be compared with 5-methyl, 6-methyl, and 8-methyl regioisomers to evaluate substitution effects on tautomeric equilibria and resultant pharmacological properties [3].

CYP3A4 Drug-Drug Interaction Screening

The compound's characterized CYP3A4 inhibitory activity (IC₅₀ = 7.90 μM) supports its use as a reference standard in CYP inhibition screening panels, particularly for research programs exploring quinoline-based scaffolds where CYP-mediated drug-drug interaction potential is a critical early-stage filter [1]. The 7-methyl-4-hydroxyquinoline-3-carboxylic acid scaffold provides a defined structural template against which structural modifications (e.g., N-alkylation, additional ring substitution, carboxylate bioisostere replacement) can be evaluated for their effects on CYP3A4 interaction liability [2]. Procurement of the authenticated compound (CAS 256923-25-8) with verified purity (≥97%) is necessary to ensure that observed CYP inhibition is attributable to the intended chemical entity rather than impurities or degradation products [3].

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